molecular formula C9H12FNO B1365721 1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine CAS No. 35253-23-7

1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine

Cat. No. B1365721
CAS RN: 35253-23-7
M. Wt: 169.2 g/mol
InChI Key: JFNGTRVLHDCFOX-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine, or 1-(5-FMA), is an organic compound that belongs to the class of substituted phenethylamines. It is a monoamine alkaloid that has been studied due to its potential as a psychoactive drug. 1-(5-FMA) is similar to other substituted phenethylamines, such as methylenedioxyphenethylamine (MDMA) and amphetamine. It has been studied for its potential to act as a psychostimulant, as well as for its potential therapeutic applications.

Scientific Research Applications

Synthesis of Novel Compounds

1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine has been utilized in the synthesis of novel Schiff bases, which are then screened for antimicrobial activity. This involves the treatment of an intermediate compound with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain Schiff bases, some of which have shown excellent antimicrobial activity (Puthran et al., 2019).

Chiral Derivatizing Agent

This compound has been explored as a chiral derivatizing agent. The enantiomers of 2-Fluoro-2-phenyl-1-aminoethane, synthesized from styrene, have been separated and used as chiral derivatizing agents, showing distinct behaviors in fluorine NMR (Hamman, 1989).

Ullman Methoxylation

In a study involving the Ullman methoxylation process, 1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine was used in the preparation of 2-Fluoro-4-methoxyaniline. This study contributes to understanding the protection and deprotection of nitrogen in halogen compounds (Ragan et al., 2003).

Enantioselective Syntheses

The compound has been involved in the enantioselective syntheses of various derivatives, particularly in the presence of s-BuLi/(-)-sparteine. This method has been effective for producing compounds with high enantiomeric excesses in toluene (Wu, Lee, & Beak, 1996).

Fluorophore Development

6-Methoxy-4-quinolone, a fluorophore derived from 5-methoxyindole-3-acetic acid, has been developed for biomedical analysis. The compound exhibits strong fluorescence and high stability, useful for fluorescent labeling reagents (Hirano et al., 2004).

Analytical Toxicology

1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine has been studied in the context of analytical toxicology, particularly for its toxicokinetic properties and the identification of metabolites. This research is crucial in forensic and clinical toxicology (Richter et al., 2019).

properties

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNGTRVLHDCFOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801252917
Record name 5-Fluoro-2-methoxy-α-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801252917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine

CAS RN

35253-23-7
Record name 5-Fluoro-2-methoxy-α-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35253-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methoxy-α-methylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801252917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-fluoro-2-methoxyphenyl)ethan-1-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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